Isopropyl 3-aminocrotonate
Overview
Description
Isopropyl 3-aminocrotonate, with the chemical formula C7H13NO2 and CAS registry number 14205-46-0, is a compound known for its applications in organic synthesis . This colorless liquid is characterized by its isopropyl, amino, and crotonate functional groups . This compound has been studied for its potential biological activities, including its antimicrobial and antifungal properties .
Preparation Methods
The synthesis of Isopropyl 3-aminocrotonate typically involves the use of a ketene dimer as a raw material . The process includes an ammonia ester reaction and a cyclization reaction . In the ammonia ester reaction, after an ammonia-filling reaction ends, an inorganic salt is added to remove water, and then this compound is obtained through rectification . The cyclization reaction is carried out on the this compound and 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester, using a fatty alcohol as a reaction solvent . This method offers high yield and good quality, with the solvent being recyclable .
Chemical Reactions Analysis
Isopropyl 3-aminocrotonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include triethylamine as a catalyst and isopropanol as a solvent . Major products formed from these reactions depend on the specific reagents and conditions used. For example, in the presence of an oxidizing agent, the compound may undergo oxidation to form corresponding oxides .
Scientific Research Applications
Mechanism of Action
The mechanism by which Isopropyl 3-aminocrotonate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act on microbial cell membranes, disrupting their integrity and leading to cell death . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Isopropyl 3-aminocrotonate can be compared with other similar compounds such as Methyl 3-aminocrotonate and Ethyl 3-aminocrotonate . These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications . This compound is unique in its combination of isopropyl, amino, and crotonate functional groups, offering a versatile platform for various chemical reactions .
Properties
IUPAC Name |
propan-2-yl (Z)-3-aminobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKAGGHNUHZKCL-XQRVVYSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(/C)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032279 | |
Record name | Isopropyl 3-aminocrotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14205-46-0 | |
Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl 3-aminocrotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Isopropyl 3-aminocrotonate in medicinal chemistry?
A: this compound is widely employed as a reagent in the Hantzsch synthesis, a versatile method for constructing the 1,4-dihydropyridine ring system. This ring system is a prominent structural feature in various calcium channel blockers, including the clinically important drug nifedipine. [, , , , , ]
Q2: Can you provide an example of how this compound has been utilized in drug discovery?
A: Researchers have explored the use of this compound to synthesize novel DHPs with potential as dual-acting calcium channel modulators. For example, in one study, it was reacted with nitroacetone and various substituted benzaldehydes to produce a series of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridinylpyridine-5-carboxylate isomers. These compounds displayed varying degrees of calcium channel agonist and antagonist activity, highlighting the potential for developing novel therapeutics with tailored activity profiles. []
Q3: Are there any structural modifications to this compound reported in the literature that impact the biological activity of the synthesized DHPs?
A: While the provided research focuses on this compound itself, studies have investigated modifications to similar reagents used in the Hantzsch synthesis. For instance, replacing the isopropyl ester with other alkyl groups containing nitrooxy or nitrophenyl moieties resulted in DHPs with varying calcium channel antagonist potencies. Notably, compounds with a 3-(2-nitrooxyethyl) ester substituent exhibited significantly higher potency than nifedipine. These findings underscore the influence of structural modifications on the pharmacological profile of synthesized DHPs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.